RX 801077

Description

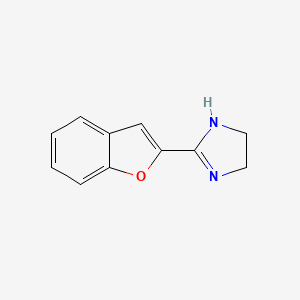

structure given in first source

Properties

CAS No. |

72583-92-7 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) |

InChI Key |

YTJOHEUHUVBKSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3O2 |

Other CAS No. |

72583-92-7 |

Synonyms |

(3H)2-BFI 2-(2-benzofuranyl)-2-imidazoline 2-BFI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RX 801077

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of RX 801077 Action: A Selective Imidazoline I2 Receptor Agonist with Neuroprotective and Anti-inflammatory Properties

RX 801077, also known as 2-BFI, is a selective agonist for the imidazoline I2 receptor (I2R), demonstrating significant potential in preclinical models of neuroinflammation and traumatic brain injury.[1][2] Its mechanism of action is centered on its ability to modulate inflammatory pathways, primarily through the inhibition of the NLRP3 inflammasome, and to regulate proteins involved in programmed cell death. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental methodologies relevant to the study of RX 801077.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for RX 801077, providing a snapshot of its binding affinity. Further research is required to fully quantify its functional potency (IC50/EC50) in various cellular and in vivo models.

| Parameter | Value | Receptor/Assay | Source |

| Binding Affinity (Ki) | 70.1 nM | Imidazoline I2 Receptor (I2R) | [1][2] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of RX 801077 involves its interaction with the I2 imidazoline receptor, leading to downstream effects on the NLRP3 inflammasome and necroptosis signaling pathways.

Proposed Signaling Pathway of RX 801077

RX 801077, upon binding to and activating the I2 imidazoline receptor, is proposed to initiate a signaling cascade that culminates in the inhibition of the NLRP3 inflammasome. This, in turn, prevents the activation of Caspase-1 and the subsequent cleavage and release of the pro-inflammatory cytokine IL-1β. Additionally, RX 801077 has been shown to reduce the expression of key proteins in the necroptosis pathway, RIP1 and RIP3.

Experimental Workflow: Investigating the Effects of RX 801077

A typical experimental workflow to investigate the mechanism of action of RX 801077 involves a combination of in vitro and in vivo studies. This includes initial binding assays to determine its affinity for the I2 receptor, followed by cellular assays to assess its impact on inflammatory signaling, and finally, in vivo models to confirm its therapeutic potential.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of RX 801077. These should be optimized and adapted for specific experimental conditions.

Radioligand Binding Assay for I2 Imidazoline Receptor

This protocol is designed to determine the binding affinity (Ki) of RX 801077 for the I2 imidazoline receptor using a competitive binding assay with a radiolabeled ligand such as [3H]-2-BFI.

Materials:

-

[3H]-2-BFI (Radioligand)

-

RX 801077 (Test compound)

-

Idazoxan or other known I2 ligand (for non-specific binding determination)

-

Membrane preparation from tissue or cells expressing I2 receptors (e.g., rat brain cortex)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of RX 801077 in binding buffer.

-

In a 96-well filter plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled I2 ligand (for non-specific binding).

-

50 µL of the RX 801077 dilution or vehicle.

-

50 µL of [3H]-2-BFI at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of RX 801077 and calculate the Ki using the Cheng-Prusoff equation.

Western Blot Analysis of NLRP3 Inflammasome and Necroptosis Proteins

This protocol is for the semi-quantitative analysis of NLRP3, Caspase-1, RIP1, and RIP3 protein expression in cell lysates after treatment with RX 801077.[3][4][5]

Materials:

-

Cell culture (e.g., primary microglia or macrophages)

-

Lipopolysaccharide (LPS) and ATP or Nigericin for inflammasome activation

-

RX 801077

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NLRP3, Caspase-1 (p20 subunit), RIP1, RIP3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

Pre-treat the cells with various concentrations of RX 801077 for 1 hour.

-

Induce inflammasome activation with ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

ELISA for IL-1β Secretion

This protocol measures the concentration of secreted IL-1β in the cell culture supernatant following inflammasome activation and treatment with RX 801077.

Materials:

-

Cell culture supernatant from the experiment described in Protocol 2.

-

Commercially available IL-1β ELISA kit.

-

Microplate reader.

Procedure:

-

Collect the cell culture supernatant after the inflammation induction and treatment steps.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the IL-1β ELISA according to the manufacturer's instructions.

-

Briefly, this typically involves adding the supernatant and standards to a plate pre-coated with an IL-1β capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Conclusion

RX 801077 is a promising pharmacological tool and potential therapeutic agent that exerts its effects through the selective agonism of the I2 imidazoline receptor. Its primary mechanism of action involves the inhibition of the NLRP3 inflammasome and the downregulation of key necroptosis proteins, leading to potent anti-inflammatory and neuroprotective outcomes. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of RX 801077 and other I2R-targeting compounds. Further research is warranted to fully elucidate the intricate signaling pathways and to establish a comprehensive quantitative profile of this compound.

References

The Selective I2 Imidazoline Receptor Agonist RX 801077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RX 801077, also known as 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), is a potent and selective agonist for the I2 imidazoline receptor (I2R).[1] This technical guide provides a comprehensive overview of RX 801077, focusing on its receptor binding profile, proposed signaling mechanisms, and functional effects. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts targeting the I2 imidazoline receptor system. The therapeutic potential of RX 801077 is highlighted by its demonstrated neuroprotective and anti-inflammatory properties.[1]

Introduction to I2 Imidazoline Receptors

Imidazoline receptors are a class of non-adrenergic receptors that are broadly categorized into three main subtypes: I1, I2, and I3.[2] The I2 subtype, in particular, has garnered significant interest as a potential therapeutic target for a range of neurological and psychiatric conditions, including chronic pain, neurodegenerative diseases, and depression.[3][4] I2 receptors are widely distributed throughout the central nervous system and peripheral tissues, with a notable localization to the outer mitochondrial membrane. They are proposed to function as allosteric modulatory sites on monoamine oxidases (MAO-A and MAO-B), and potentially other proteins like brain creatine kinase.[3] However, the precise molecular identity and complete signaling pathways of I2 receptors are still under active investigation.[3]

RX 801077: A Selective I2R Agonist

RX 801077 (2-BFI) is a well-characterized I2 imidazoline receptor ligand. It is widely used as a research tool to probe the physiological and pharmacological roles of I2 receptors.

Chemical Structure

-

IUPAC Name: 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole

-

Molecular Formula: C₁₁H₁₀N₂O

-

Molecular Weight: 186.21 g/mol

Receptor Binding Profile and Selectivity

RX 801077 exhibits high affinity for the I2 imidazoline receptor. While it is considered a selective I2R ligand, a comprehensive understanding of its binding profile across different receptor subtypes is crucial for interpreting experimental results.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| I2 Imidazoline Receptor | RX 801077 (2-BFI) | 70.1 | Not Specified | [1] |

| I2 Imidazoline Receptor | 2-BFI hydrochloride | 9.8 | Not Specified |

Note: Variations in Kᵢ values can be attributed to different experimental conditions, radioligands used, and tissue preparations.

While specific Kᵢ values for RX 801077 at I1 and α2-adrenergic receptors are not consistently reported in a single comparative study, the literature qualitatively supports its selectivity for I2 receptors.

Signaling Pathways and Mechanism of Action

The signaling pathways associated with I2 imidazoline receptor activation are not as clearly defined as those for classic G-protein coupled receptors. However, a significant body of evidence points to the modulation of monoamine oxidase (MAO) activity as a key downstream effect.

Allosteric Modulation of Monoamine Oxidase

I2 receptors are co-localized with MAO-A and MAO-B on the outer mitochondrial membrane. It is proposed that I2R agonists like RX 801077 bind to an allosteric site on the MAO enzyme complex, leading to a reduction in its catalytic activity.[5] This inhibition of MAO results in decreased degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The subsequent increase in synaptic monoamine levels is thought to contribute to the antidepressant-like and analgesic effects observed with I2R agonists.[5][6]

Figure 1: Proposed signaling pathway of RX 801077 via I2R-mediated allosteric inhibition of MAO.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of RX 801077.

Radioligand Binding Assay for I2 Imidazoline Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the I2 imidazoline receptor using [³H]-2-BFI as the radioligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the I2 imidazoline receptor.

Materials:

-

Tissue source (e.g., rat brain cortex)

-

[³H]-2-BFI (specific activity ~50-80 Ci/mmol)

-

Test compound (e.g., RX 801077)

-

Non-specific binding control (e.g., Idazoxan at 10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of [³H]-2-BFI (final concentration ~0.5-1.0 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (200-300 µg protein).

-

Non-specific Binding: 50 µL of [³H]-2-BFI, 50 µL of 10 µM Idazoxan, and 100 µL of membrane preparation.

-

Competition: 50 µL of [³H]-2-BFI, 50 µL of varying concentrations of the test compound, and 100 µL of membrane preparation.

-

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Figure 2: Workflow for the I2 imidazoline receptor radioligand binding assay.

Monoamine Oxidase (MAO) Activity Assay

This protocol describes a fluorometric assay to measure the inhibition of MAO activity by RX 801077.

Objective: To determine the IC₅₀ of RX 801077 for the inhibition of MAO-A and MAO-B.

Materials:

-

Source of MAO enzyme (e.g., rat liver mitochondria or recombinant human MAO-A/MAO-B)

-

RX 801077

-

MAO Substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent (or similar fluorogenic probe)

-

MAO-A selective inhibitor (e.g., Clorgyline)

-

MAO-B selective inhibitor (e.g., Pargyline)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Ex/Em = 530-560 nm / ~590 nm)

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare a working solution of the MAO enzyme in assay buffer.

-

Prepare serial dilutions of RX 801077 in assay buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the MAO enzyme solution.

-

Add 25 µL of the RX 801077 dilutions or buffer (for control).

-

To differentiate between MAO-A and MAO-B activity, pre-incubate separate samples with a saturating concentration of Pargyline (to measure MAO-A activity) or Clorgyline (to measure MAO-B activity).

-

Pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction:

-

Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex Red in assay buffer.

-

Add 25 µL of the reaction mixture to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each concentration of RX 801077 compared to the control.

-

Plot the percentage of inhibition against the logarithm of the RX 801077 concentration and determine the IC₅₀ value using non-linear regression.

-

In Vivo Neuroprotection Study: Controlled Cortical Impact (CCI) Model

This protocol outlines a CCI model in rats to evaluate the neuroprotective effects of RX 801077 following traumatic brain injury (TBI).

Objective: To assess the effect of RX 801077 on neurological deficits and brain tissue damage in a rat model of TBI.

Animals:

-

Male Sprague-Dawley or Wistar rats (280-320 g)

Materials:

-

Stereotaxic frame

-

CCI device (pneumatic or electromagnetic)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools

-

RX 801077 solution

-

Vehicle control (e.g., saline)

-

Behavioral testing apparatus (e.g., rotarod, Morris water maze)

-

Histology reagents

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Make a midline scalp incision and expose the skull.

-

Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

-

-

Induction of TBI:

-

Position the CCI impactor tip perpendicular to the exposed dura.

-

Induce a cortical impact with defined parameters (e.g., velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).

-

-

Drug Administration:

-

Administer RX 801077 (e.g., 5, 10, or 20 mg/kg, intraperitoneally) or vehicle at a specified time post-injury (e.g., 30 minutes) and continue treatment as per the study design (e.g., twice daily for 3 days).[1]

-

-

Behavioral Assessment:

-

Conduct neurological and motor function tests (e.g., modified neurological severity score, rotarod test) at various time points post-injury (e.g., 1, 3, 7, and 14 days).

-

Perform cognitive tests (e.g., Morris water maze) at later time points to assess learning and memory deficits.

-

-

Histological Analysis:

-

At the end of the experiment, perfuse the animals and collect the brains.

-

Perform histological staining (e.g., Nissl staining for lesion volume, Fluoro-Jade for neuronal degeneration, Iba1 for microglial activation) to assess brain tissue damage and neuroinflammation.

-

-

Data Analysis:

-

Compare the behavioral scores and histological outcomes between the RX 801077-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).

-

Figure 3: Experimental workflow for the in vivo Controlled Cortical Impact (CCI) model.

Conclusion

RX 801077 is a valuable pharmacological tool for investigating the role of I2 imidazoline receptors. Its selectivity and agonist properties make it suitable for both in vitro and in vivo studies. The primary mechanism of action appears to be through the allosteric inhibition of monoamine oxidases, leading to increased monoamine levels. This mechanism likely underlies its observed neuroprotective and potential antidepressant effects. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to further elucidate the therapeutic potential of targeting I2 imidazoline receptors with agonists like RX 801077. Further research is warranted to fully characterize the I2R signaling cascade and to explore the full therapeutic utility of this compound class in various neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potential antidepressant-like effect of imidazoline I2 ligand 2-BFI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of RX 801077 (2-BFI) in Preclinical Models of Traumatic Brain Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, including neuroinflammation and programmed cell death, which significantly contribute to neuronal loss and long-term neurological deficits. The imidazoline I2 receptor agonist RX 801077, also known as 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the preclinical evidence for the therapeutic potential of RX 801077 in TBI models, with a focus on its mechanisms of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action

RX 801077 exerts its neuroprotective effects in TBI primarily by targeting two critical secondary injury pathways: NLRP3 inflammasome-mediated neuroinflammation and RIPK1/RIPK3-mediated necroptosis. By inhibiting these pathways, RX 801077 mitigates neuronal damage and improves functional outcomes in preclinical TBI models.

Signaling Pathways

The neuroprotective signaling pathways modulated by RX 801077 in the context of TBI are multifaceted, primarily involving the inhibition of pro-inflammatory and necroptotic cascades.

Figure 1: Proposed mechanism of RX 801077 in TBI.

Experimental Protocols

The primary evidence for the neuroprotective effects of RX 801077 in TBI comes from a weight-drop induced TBI model in rats[1][2].

TBI Model

-

Animal Model: Adult male Sprague-Dawley rats (280-300g).[2]

-

Induction Method: A controlled cortical impact is delivered using a weight-drop device onto the exposed dura of the right cerebral hemisphere.[2]

-

Injury Parameters: A 40g weight is dropped from a height of 20cm.[2]

Drug Administration

-

Compound: RX 801077 (2-BFI) or vehicle (saline).

-

Dosage: 5, 10, or 20 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injection.[2]

-

Dosing Schedule: First dose administered 30 minutes post-TBI, followed by twice daily injections for three consecutive days.[2]

Experimental Workflow

References

The Anti-inflammatory Properties of Imidazoline I2 Receptor Agonists: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental evaluation, and therapeutic potential of Imidazoline I2 receptor agonists in inflammation.

Introduction

Imidazoline I2 receptors have emerged as a promising, albeit not fully characterized, target for the development of novel therapeutics, particularly for chronic inflammatory and neuropathic pain.[1][2][3] Agonists of the I2 receptor have demonstrated significant anti-inflammatory and analgesic effects in a variety of preclinical models.[1][3][4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of I2 receptor agonists, intended for researchers, scientists, and professionals in drug development. The guide details the current understanding of their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the complex signaling pathways and experimental workflows involved.

One notable I2 receptor agonist, CR4056, has advanced to Phase II clinical trials for the treatment of pain associated with osteoarthritis, highlighting the therapeutic potential of this class of compounds.[1][2] Other well-studied I2 agonists include 2-(2-benzofuranyl)-2-imidazoline (2-BFI), BU224, and phenyzoline, which have been instrumental in elucidating the pharmacological effects associated with I2 receptor activation.[1][4]

The molecular identity of the I2 receptor remains elusive, with evidence suggesting it may represent a heterogeneous family of binding sites rather than a single receptor protein.[2][5] Putative identities include allosteric binding sites on monoamine oxidase A and B (MAO-A and MAO-B) and brain creatine kinase.[3][5] This complexity contributes to the challenge of fully delineating the downstream signaling pathways.

Quantitative Data on Anti-inflammatory and Anti-nociceptive Effects

The efficacy of imidazoline I2 receptor agonists has been quantified in various preclinical models of inflammation and pain. The following tables summarize key in vivo efficacy data for prominent I2 receptor agonists. A notable gap in the current literature is the limited availability of specific in vitro IC50 or EC50 values for the inhibition of key inflammatory mediators by these agonists.

| Imidazoline I2 Receptor Agonist | Animal Model | Assay | Route of Administration | ED50 (95% CI) | Reference |

| CR4056 | Rat, Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Mechanical Hyperalgesia (Randall-Selitto test) | Oral (p.o.) | 5.8 mg/kg | [4] |

| CR4056 | Rat, Capsaicin-induced neurogenic/inflammatory pain | Mechanical Hyperalgesia (Randall-Selitto test) | Oral (p.o.) | 4.1 mg/kg | [4] |

| 2-BFI | Rat, Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Mechanical Hyperalgesia (von Frey filament test) | Intraperitoneal (i.p.) | 6.48 (4.22, 8.08) mg/kg | |

| Phenyzoline | Rat, Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Mechanical Hyperalgesia (von Frey filament test) | Intraperitoneal (i.p.) | 32.73 (24.92, 42.28) mg/kg |

| Imidazoline I2 Receptor Agonist | In Vitro Model | Parameter Measured | IC50 | Reference |

| CR4056 | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | Bradykinin-induced PKCε translocation | 0.20 µM | |

| CR4056 | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | Prokineticin 2-induced PKCε translocation | 0.17 µM |

Signaling Pathways in Anti-inflammation

The precise signaling cascades initiated by I2 receptor activation that lead to an anti-inflammatory response are still under active investigation. However, several key pathways have been implicated.

Modulation of Monoaminergic Systems and G-protein Coupling

There is substantial evidence that the analgesic and anti-inflammatory effects of I2 receptor agonists are mediated, at least in part, through the modulation of serotonergic and noradrenergic pathways. Furthermore, the effects of some I2 agonists, such as CR4056, on intracellular signaling have been shown to be sensitive to pertussis toxin, suggesting the involvement of Gi/o protein-coupled receptors.

Caption: Putative signaling pathways of I2 receptor agonists.

Inhibition of Pro-inflammatory Mediator Production

Preclinical studies suggest that I2 receptor agonists can suppress the production of key pro-inflammatory molecules. For instance, 2-BFI has been shown to reduce levels of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated astrocyte cultures. This suggests a direct modulatory effect on glial cells, which are central to neuroinflammation. The downstream signaling from I2 receptor activation to the inhibition of transcription factors like NF-κB, which controls the expression of many pro-inflammatory genes, is an area of active research.

References

- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroanatomical characterization of imidazoline I2 receptor agonist-induced antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

RX 801077 (2-BFI): A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RX 801077, also known as 2-BFI (2-(2-benzofuranyl)-2-imidazoline), is a selective I2 imidazoline receptor agonist that has garnered significant interest for its potent neuroprotective and anti-inflammatory properties. Preclinical studies have demonstrated its efficacy in models of traumatic brain injury (TBI) and neurotoxicity. Its mechanism of action is primarily attributed to the inhibition of the NLRP3 inflammasome pathway, leading to a reduction in pro-inflammatory cytokine release and necroptotic cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies used to characterize RX 801077. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Discovery and Development

RX 801077 was first identified as a selective ligand for the I2 imidazoline receptor subtype.[1] The initial synthesis and characterization were part of a broader effort to develop compounds that could elucidate the physiological roles of these receptors.[2][3] The benzofuran-2-imidazoline scaffold was identified as a promising pharmacophore for I2 receptor affinity. Subsequent studies revealed its neuroprotective effects, particularly in the context of cerebral ischemia and traumatic brain injury.[2][4] Research by García-Sevilla's group was instrumental in the early description of 2-(2-benzofuranyl)-2-imidazole compounds, including LSL60101 (garsevil), a structurally related compound, highlighting their role in astrocyte activation and neuronal regeneration.[2]

Chemical Synthesis

The synthesis of RX 801077 (2-BFI) is based on the preparation of benzofuranyl-2-imidazoles from benzofuran-2-carboxylic acid derivatives.[2] The general synthetic route involves the conversion of the carboxylic acid to a carboxamide, followed by subsequent reactions to form the imidazole moiety.[2][5]

A plausible synthetic scheme is as follows:

-

Amide Formation: Benzofuran-2-carboxylic acid is treated with thionyl chloride followed by ammonium hydroxide to yield benzofuran-2-carboxamide in high yield.[2]

-

Imidazoline Ring Formation: The resulting carboxamide is then reacted with 2,2-dimethoxyethylamine to form an intermediate which, upon treatment with aqueous hydrochloric acid, undergoes cyclization to afford the final 2-(2-benzofuranyl)-2-imidazoline product.[2]

Pharmacological Profile

RX 801077 is a selective agonist for the I2 imidazoline receptor.[6] Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of RX 801077 for the I2 imidazoline receptor has been determined using radioligand binding assays.

| Receptor | Ligand | Tissue/Cell Line | Ki (nM) |

| Imidazoline I2 Receptor | [3H]2-BFI | Rabbit Brain Membranes | 0.27 (High Affinity Site), 8.97 (Low Affinity Site) |

| Imidazoline I2 Receptor | - | - | 70.1 |

Table 1: Receptor Binding Affinities of RX 801077 (2-BFI).[1][6]

In Vivo Efficacy

The neuroprotective effects of RX 801077 have been demonstrated in a rat model of traumatic brain injury.

| Model | Species | Dosing Regimen | Key Findings |

| Traumatic Brain Injury (TBI) | Rat | 5, 10, 20 mg/kg; i.p.; twice daily for 3 days | Attenuated neurological deficits, brain edema, and blood-brain barrier permeability. Reduced cortical tissue loss, microglial activation, neutrophil infiltration, and pro-inflammatory cytokine IL-1β secretion.[4][6] |

Table 2: In Vivo Efficacy of RX 801077 (2-BFI).[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RX 801077.

Radioligand Binding Assay for I2 Imidazoline Receptor

This protocol is adapted from studies characterizing I2 receptor ligands.[1]

-

Membrane Preparation: Rabbit brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with the radioligand ([3H]2-BFI) and varying concentrations of the unlabeled test compound (RX 801077) in a final volume of 250 µL.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

In Vivo Traumatic Brain Injury (TBI) Model

This protocol is based on a rat model of TBI used to evaluate the neuroprotective effects of 2-BFI.[4]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of TBI: A controlled cortical impact (CCI) or fluid percussion injury model is commonly used to induce a reproducible TBI.[8][9]

-

Drug Administration: RX 801077 is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at specified doses (5, 10, or 20 mg/kg) and time points (e.g., twice daily for 3 days) post-injury.[4][6]

-

Behavioral Assessment: Neurological function is assessed using standardized scoring systems (e.g., neurological severity score) and motor function tests (e.g., rotarod, beam walk).[8]

-

Histological and Molecular Analysis: At the end of the experiment, animals are euthanized, and brain tissue is collected. Brain sections are analyzed for lesion volume, neuronal death (e.g., using Fluoro-Jade staining), and markers of inflammation and necroptosis (e.g., via immunohistochemistry and Western blotting).[4]

In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an excitotoxic insult in primary neuronal cultures.[10][11]

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium.

-

Induction of Neurotoxicity: After a period of stabilization in culture, neurotoxicity is induced by exposing the neurons to a toxic agent such as glutamate or sodium fluoride (NaF).[10][11]

-

Treatment: Cells are co-treated with the neurotoxic agent and varying concentrations of RX 801077.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer).

-

Mechanistic Studies: To investigate the mechanism of neuroprotection, cellular processes such as reactive oxygen species (ROS) production, mitochondrial membrane potential, and the expression of apoptotic and inflammatory proteins are measured using appropriate assays (e.g., DCFDA staining, JC-1 assay, Western blotting).[11]

Western Blotting for NLRP3 Inflammasome Components

This protocol is for the detection of proteins involved in the NLRP3 inflammasome pathway in brain tissue lysates from the TBI model.[4][12]

-

Protein Extraction: Brain tissue from the perilesional cortex is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for NLRP3, ASC, Caspase-1, IL-1β, RIP1, and RIP3 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

RX 801077 exerts its neuroprotective effects primarily through the modulation of the NLRP3 inflammasome signaling pathway and subsequent inhibition of inflammation and necroptosis.[4]

Inhibition of NLRP3 Inflammasome Activation

Traumatic brain injury triggers the activation of the NLRP3 inflammasome in microglia.[12] This multi-protein complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. RX 801077 has been shown to inhibit the upregulation of NLRP3, ASC, and caspase-1, thereby reducing the production of IL-1β.[4][12]

Figure 1. Inhibition of the NLRP3 Inflammasome Pathway by RX 801077.

Modulation of Apoptosis and Oxidative Stress

RX 801077 has been shown to play a neuroprotective role by reducing apoptosis and modulating oxidative stress.[3][13][14] In models of neurodegenerative disease, related benzofuranyl-2-imidazole compounds have been shown to decrease the levels of the pro-apoptotic FADD protein and reduce the expression of antioxidant enzymes like superoxide dismutase and glutathione peroxidase in the hippocampus.[3] Oxidative stress is a known trigger for apoptosis, and by mitigating this, RX 801077 can prevent neuronal cell death.[13][14]

Figure 2. Modulation of Oxidative Stress and Apoptosis by RX 801077.

Suppression of Necroptosis

In addition to inhibiting inflammation, RX 801077 has been shown to suppress necroptosis, a form of programmed necrosis.[4] Following TBI, the expression of key necroptosis-mediating proteins, Receptor-Interacting Protein 1 (RIP1) and Receptor-Interacting Protein 3 (RIP3), is upregulated in neurons.[4] Treatment with RX 801077 significantly reduces the expression of RIP1 and RIP3, thereby preventing neuronal necroptosis and reducing neuronal loss.[4]

Figure 3. Experimental Workflow for In Vivo Evaluation of RX 801077.

Conclusion

RX 801077 (2-BFI) is a promising therapeutic candidate for neurological disorders characterized by inflammation and neuronal cell death, such as traumatic brain injury. Its selective agonism at the I2 imidazoline receptor and subsequent inhibition of the NLRP3 inflammasome and necroptosis pathways provide a multi-faceted mechanism for neuroprotection. The data summarized in this technical guide highlight the significant preclinical evidence supporting its development. Further investigation into its pharmacokinetic and safety profiles in larger animal models is warranted to pave the way for potential clinical translation.

References

- 1. [3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-BFI Provides Neuroprotection Against Inflammation and Necroptosis in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenoxybenzamine Is Neuroprotective in a Rat Model of Severe Traumatic Brain Injury [mdpi.com]

- 9. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]PBR28 and [18F]flumazenil PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-BFI Provides Neuroprotection Against Fluorosis by Stabilizing Endoplasmic Reticulum-Mitochondria Contact Sites and Inhibiting Activation of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Triggering and modulation of apoptosis by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Selectivity of RX 801077 for the I2-Imidazoline Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of RX 801077, a key ligand for the I2-imidazoline receptor (I2R). It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and a visualization of the current understanding of I2R signaling pathways.

Quantitative Binding Profile of RX 801077

RX 801077, also known as 2-BFI, is recognized as a selective agonist for the I2-imidazoline receptor.[1][2] Quantitative data from radioligand binding assays have established its affinity for this receptor. However, a comprehensive selectivity profile with comparative binding affinities for other relevant receptors, such as I1-imidazoline and various adrenergic receptor subtypes, is not extensively documented in publicly available literature. The primary binding affinity for the I2 receptor is summarized below.

| Receptor | Ligand | Ki (nM) | Species | Tissue/System | Reference |

| Imidazoline I2 Receptor | RX 801077 (2-BFI free base) | 70.1 | Not Specified | Not Specified | [2] |

| Imidazoline I2 Receptor | 2-BFI hydrochloride | 9.8 | Rat | Cerebral Cortex |

Note: The discrepancy in Ki values may be attributable to different experimental conditions, such as the use of the free base versus the hydrochloride salt of the compound, and the specific tissue and assay conditions employed.

Experimental Protocols: Radioligand Binding Assay for I2-Imidazoline Receptors

The following section outlines a detailed methodology for a competitive radioligand binding assay to determine the affinity of compounds like RX 801077 for the I2-imidazoline receptor, using [3H]-2-BFI as the radioligand. This protocol is a composite based on standard radioligand binding assay procedures.

Materials and Reagents

-

Tissues: Rat or rabbit brain or liver are commonly used as a source of I2 receptors.

-

Radioligand: [3H]-2-(2-benzofuranyl)-2-imidazoline ([3H]-2-BFI)

-

Unlabeled Ligand: RX 801077 (2-BFI) for determining non-specific binding and for competition assays.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail (pH 7.4).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA (pH 7.4).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

-

Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Experimental Workflow

The general workflow for a competitive radioligand binding assay is depicted below.

Detailed Procedure

-

Membrane Preparation:

-

Homogenize the tissue (e.g., rat cerebral cortex) in 20 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate for a final volume of 250 µL:

-

Total Binding: 150 µL of membrane preparation (50-120 µg protein), 50 µL of assay buffer, and 50 µL of [3H]-2-BFI solution.

-

Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled RX 801077 (e.g., 10 µM), and 50 µL of [3H]-2-BFI solution.

-

Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of [3H]-2-BFI solution.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

I2-Imidazoline Receptor Signaling Pathways

The signaling pathways downstream of the I2-imidazoline receptor are not yet fully elucidated.[1] However, current research suggests a complex interplay of various cellular components. The I2R is primarily located on the outer mitochondrial membrane and is thought to be an allosteric site on monoamine oxidase (MAO).[3][4] Activation of I2R is believed to influence monoaminergic neurotransmission and intracellular calcium levels.

A proposed signaling pathway is illustrated below.

This diagram illustrates that the binding of RX 801077 to the I2R, located on the outer mitochondrial membrane and associated with MAO, may trigger a cascade of events. This includes the modulation of MAO activity, which in turn affects the levels of monoamine neurotransmitters like serotonin and norepinephrine. Additionally, I2R activation may lead to an increase in intracellular calcium, which can then activate calmodulin and other downstream effectors. These pathways are thought to contribute to the observed neuroprotective and analgesic effects of I2R agonists.[1][3] It is important to note that this is a simplified and hypothetical model, and further research is needed to fully delineate the intricate signaling network of the I2-imidazoline receptor.

References

- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]

In Vitro Cellular Effects of RX 801077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RX 801077, also known as 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), is a selective I2 imidazoline receptor agonist that has garnered significant interest for its potential therapeutic applications in neuroinflammation and neurodegenerative diseases. In vitro studies have been instrumental in elucidating the cellular mechanisms underlying its observed neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro cellular effects of RX 801077, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on RX 801077, providing a comparative overview of its binding affinity and potential cellular effects.

| Parameter | Value | Species/System | Reference |

| Ki (I2 Imidazoline Receptor) | 70.1 nM | Not specified | [1] |

| KD1 ([3H]2-BFI binding) | 0.27 nM | Rabbit brain membranes | [2] |

| Bmax1 ([3H]2-BFI binding) | 111.2 fmol/mg protein | Rabbit brain membranes | [2] |

| KD2 ([3H]2-BFI binding) | 8.97 nM | Rabbit brain membranes | [2] |

| Bmax2 ([3H]2-BFI binding) | 268 fmol/mg protein | Rabbit brain membranes | [2] |

Experimental Protocols

This section details the methodologies for key in vitro experiments that have been utilized to characterize the cellular effects of RX 801077.

I2 Imidazoline Receptor Binding Assay

This protocol is fundamental to determining the binding affinity of RX 801077 to its primary target.

Objective: To determine the dissociation constant (Ki) of RX 801077 for the I2 imidazoline receptor.

Materials:

-

[3H]2-(2-benzofuranyl)-2-imidazoline ([3H]2-BFI) as the radioligand

-

Rabbit brain membranes (as a source of I2 receptors)

-

RX 801077 (unlabeled)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rabbit brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a series of tubes, combine the rabbit brain membranes, a fixed concentration of [3H]2-BFI, and varying concentrations of unlabeled RX 801077.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of RX 801077 that inhibits 50% of the specific binding of [3H]2-BFI (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[2]

In Vitro NLRP3 Inflammasome Activation Assay

This assay is crucial for investigating the anti-inflammatory properties of RX 801077.

Objective: To assess the inhibitory effect of RX 801077 on the activation of the NLRP3 inflammasome in a cellular model.

Cell Line: Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1).

Materials:

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin (NLRP3 activators)

-

RX 801077

-

Cell culture medium (e.g., DMEM)

-

ELISA kit for IL-1β

-

Reagents for Western blotting (antibodies against NLRP3, ASC, Caspase-1)

Procedure:

-

Cell Culture: Culture BMDMs or macrophage cell line in appropriate medium.

-

Priming (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for a few hours (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.[3]

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of RX 801077 for a defined period (e.g., 1 hour).

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short duration (e.g., 30-60 minutes).[3]

-

Sample Collection: Collect the cell culture supernatant to measure secreted IL-1β and lyse the cells to prepare protein extracts.

-

Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using an ELISA kit.

-

Western Blot Analysis: Analyze the cell lysates by Western blotting to assess the expression levels of NLRP3, ASC, and the cleavage of Caspase-1 (p20 subunit) as a marker of inflammasome activation.

-

Data Analysis: Compare the levels of IL-1β secretion and Caspase-1 cleavage in RX 801077-treated cells to the vehicle-treated control to determine the inhibitory effect.

In Vitro Neuroprotection Assay

This assay helps to evaluate the ability of RX 801077 to protect neuronal cells from damage.

Objective: To determine the neuroprotective effect of RX 801077 against a neurotoxic stimulus.

Cell Line: A neuronal cell line such as SH-SY5Y or primary neuronal cultures.

Materials:

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

-

RX 801077

-

Cell viability assay reagent (e.g., MTT or AlamarBlue)

-

Cell culture medium

Procedure:

-

Cell Culture: Culture the neuronal cells in a multi-well plate.

-

Pre-treatment: Treat the cells with different concentrations of RX 801077 for a specified duration (e.g., 1-24 hours) prior to inducing toxicity.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent at a pre-determined concentration that causes significant cell death.

-

Incubation: Co-incubate the cells with RX 801077 and the neurotoxic agent for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or AlamarBlue.

-

Data Analysis: Compare the viability of cells treated with RX 801077 and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.

Signaling Pathways and Visualizations

In vitro studies suggest that RX 801077 exerts its cellular effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

RX 801077 Binding to I2 Imidazoline Receptor

Caption: Agonist binding of RX 801077 to the I2 imidazoline receptor.

Inhibition of NLRP3 Inflammasome Activation by RX 801077

Caption: Proposed inhibition of the NLRP3 inflammasome by RX 801077.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of RX 801077.

Conclusion

The in vitro cellular effects of RX 801077 highlight its potential as a therapeutic agent for neurological disorders characterized by inflammation and neuronal damage. Its high affinity for the I2 imidazoline receptor and its ability to inhibit the NLRP3 inflammasome provide a mechanistic basis for its observed neuroprotective properties. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the cellular and molecular actions of this promising compound. Future in vitro studies should focus on elucidating the precise downstream signaling events following I2 receptor activation and further quantifying the dose-dependent effects of RX 801077 on various neuronal and glial cell types.

References

Preclinical Efficacy of RX 801077 (2-BFI) in Traumatic Brain Injury: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Traumatic Brain Injury (TBI) remains a significant global health concern with limited therapeutic options. The secondary injury cascade, characterized by neuroinflammation and programmed cell death, presents a critical window for intervention. This whitepaper details the preclinical research on RX 801077 (also known as 2-BFI), a selective imidazoline I2 receptor (I2R) agonist, in a rat model of TBI. The presented data demonstrates the neuroprotective potential of RX 801077 through its dual action on inhibiting NLRP3 inflammasome-mediated inflammation and RIP1/RIP3-mediated necroptosis. The findings from the pivotal study by Ni et al. (2019) are summarized, providing quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways.

Introduction

Secondary brain injury following TBI is a complex process involving a cascade of deleterious events, including excitotoxicity, oxidative stress, neuroinflammation, and various forms of programmed cell death.[1][2] Among these, neuroinflammation, largely driven by the activation of microglia and the infiltration of peripheral immune cells, and necroptosis, a form of regulated necrosis, have emerged as key contributors to neuronal loss and subsequent neurological deficits.[1][2]

RX 801077 (2-BFI) is a selective agonist for the imidazoline I2 receptor (I2R), which has been shown to possess anti-inflammatory and neuroprotective properties.[1][3] This document provides an in-depth technical guide to the preclinical evaluation of RX 801077 in a rat model of TBI, focusing on its mechanism of action and therapeutic efficacy.

Quantitative Data Summary

The neuroprotective effects of RX 801077 were assessed through various quantitative measures, including neurological function, brain edema, and the expression of key proteins involved in inflammation and necroptosis. The optimal dose was determined to be 10 mg/kg for subsequent experiments.[1]

Table 1: Effect of RX 801077 on Neurological Deficits and Brain Edema at 72h Post-TBI

| Treatment Group | Modified Garcia Neurological Score (Mean ± SEM) | Brain Water Content (%) in Injured Hemisphere (Mean ± SEM) |

| Sham | 18.0 ± 0.0 | N/A |

| TBI + Vehicle | 10.5 ± 0.6 | 82.3 ± 0.5 |

| TBI + RX 801077 (5 mg/kg) | 12.3 ± 0.7 | 81.2 ± 0.6 |

| TBI + RX 801077 (10 mg/kg) | 14.8 ± 0.5 | 79.8 ± 0.4 |

| TBI + RX 801077 (20 mg/kg) | 13.1 ± 0.8 | 80.7 ± 0.5 |

*p < 0.05 vs. TBI + Vehicle. Data sourced from Ni et al., 2019.[1]

Table 2: Effect of RX 801077 on Pro-inflammatory Cytokine IL-1β Levels at 72h Post-TBI

| Treatment Group | IL-1β Level (pg/mg protein) (Mean ± SEM) |

| Sham | ~5 |

| TBI + Vehicle | ~25 |

| TBI + RX 801077 (10 mg/kg) | ~12* |

*p < 0.05 vs. TBI + Vehicle. (Approximated from graphical data in Ni et al., 2019).

Table 3: Effect of RX 801077 on Necroptosis-Related Protein Expression at 72h Post-TBI

| Treatment Group | Relative RIP1 mRNA Expression (Fold Change vs. Sham) (Mean ± SEM) | Relative RIP3 mRNA Expression (Fold Change vs. Sham) (Mean ± SEM) | Relative RIP1 Protein Expression (Fold Change vs. Sham) (Mean ± SEM) | Relative RIP3 Protein Expression (Fold Change vs. Sham) (Mean ± SEM) | Relative MLKL Protein Expression (Fold Change vs. Sham) (Mean ± SEM) |

| Sham | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| TBI + Vehicle | ~3.5 ± 0.4 | ~4.0 ± 0.5 | ~3.0 ± 0.3 | ~3.8 ± 0.4 | ~3.2 ± 0.3 |

| TBI + RX 801077 (10 mg/kg) | ~1.8 ± 0.2 | ~2.0 ± 0.3 | ~1.5 ± 0.2 | ~1.7 ± 0.2 | ~1.6 ± 0.2* |

*p < 0.05 vs. TBI + Vehicle. Data sourced from Ni et al., 2019.[4]

Experimental Protocols

The following protocols are based on the methodologies described by Ni et al. (2019).

Traumatic Brain Injury (TBI) Model

A controlled cortical impact (CCI) model was used to induce TBI in adult male Sprague-Dawley rats.

-

Anesthesia: Rats were anesthetized with an intraperitoneal injection of sodium pentobarbital.

-

Craniotomy: A craniotomy was performed over the left parietal cortex.

-

Injury Induction: A pneumatic impactor device was used to deliver a controlled impact to the exposed dura.

-

Sham Control: Sham-operated animals underwent anesthesia and craniotomy without the cortical impact.

Drug Administration

-

Compound: RX 801077 (2-BFI) was dissolved in a vehicle solution.

-

Dosage and Route: RX 801077 was administered via intraperitoneal (i.p.) injection at doses of 5, 10, or 20 mg/kg.

-

Timing: The first dose was administered 30 minutes post-TBI, followed by twice-daily injections for three consecutive days.[1]

Neurological Function Assessment

The modified Garcia score was used to evaluate neurological deficits at 72 hours post-TBI. This scoring system assesses spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.[1]

Brain Water Content Measurement

Brain edema was quantified by measuring the brain water content at 72 hours post-TBI.

-

Tissue Collection: Animals were euthanized, and the brains were removed. The injured (left) and contralateral (right) hemispheres were separated.

-

Measurement: The wet weight of each hemisphere was recorded. The tissue was then dried in an oven until a constant dry weight was achieved.

-

Calculation: Brain water content was calculated as: [(wet weight - dry weight) / wet weight] x 100%.[1]

Western Blot Analysis

-

Tissue Preparation: Pericontusional brain tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against RIP1, RIP3, MLKL, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the relative protein expression.[4]

Immunohistochemistry

-

Tissue Processing: Brain sections were prepared and processed for immunohistochemical staining.

-

Staining: Sections were stained with antibodies against Iba-1 (for microglia) and MPO (for neutrophils).

-

Analysis: The number of positive cells was counted in the pericontusional area to assess microglial activation and neutrophil infiltration.

TUNEL Assay

-

Purpose: To detect apoptotic and necroptotic cells in the pericontusional cortex.

-

Procedure: Brain sections were stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.

-

Analysis: The number of TUNEL-positive cells was quantified to assess the extent of cell death.

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to visualize the proposed mechanism of action of RX 801077 and the experimental workflow.

Caption: Proposed mechanism of RX 801077 in TBI.

Caption: Experimental workflow for preclinical evaluation.

Discussion and Conclusion

The preclinical data strongly suggest that RX 801077 (2-BFI) confers significant neuroprotection in a rat model of TBI.[1] Its efficacy appears to be mediated by the inhibition of two critical secondary injury pathways: NLRP3 inflammasome-driven neuroinflammation and RIP1/RIP3-mediated necroptosis.[1][2]

Treatment with RX 801077 led to a dose-dependent improvement in neurological function and a reduction in brain edema.[1] At the molecular level, RX 801077 significantly decreased the expression of the pro-inflammatory cytokine IL-1β and attenuated the upregulation of the key necroptotic proteins RIP1, RIP3, and MLKL.[1][4] These findings were corroborated by histological analyses showing reduced microglial activation, neutrophil infiltration, and cell death in the pericontusional cortex.

References

- 1. 2-BFI Provides Neuroprotection Against Inflammation and Necroptosis in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-BFI Provides Neuroprotection Against Inflammation and Necroptosis in a Rat Model of Traumatic Brain Injury [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of RX 801077

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RX 801077, also known as 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), is a selective I2 imidazoline receptor agonist that has demonstrated significant neuroprotective and anti-inflammatory properties.[1][2] Preclinical studies have highlighted its therapeutic potential, particularly in the context of traumatic brain injury (TBI). This technical guide provides a comprehensive overview of the pharmacology of RX 801077, including its binding profile, mechanism of action, relevant experimental protocols, and a review of its known signaling pathways. All quantitative data is presented in structured tables, and key experimental and signaling workflows are visualized using diagrams for enhanced clarity.

Core Pharmacology and Mechanism of Action

RX 801077 is a high-affinity agonist for the I2 imidazoline receptor, with a reported Ki value of 70.1 nM.[1][2] Its primary mechanism of action is believed to be mediated through its interaction with this receptor, leading to downstream effects that counter neuroinflammation and neuronal cell death.

Binding Affinity and Selectivity

RX 801077 exhibits a notable selectivity for the I2 imidazoline receptor. While comprehensive quantitative data on its affinity for other receptor subtypes is limited in publicly available literature, existing studies indicate a significantly lower affinity for α2-adrenergic and I1 imidazoline receptors.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Imidazoline I2 Receptor | RX 801077 (2-BFI) | 70.1 | - | [1][2] |

| Imidazoline I2 Receptor | Idazoxan | - | Rabbit Brain | |

| Imidazoline I2 Receptor | Cirazoline | - | Rabbit Brain | |

| Imidazoline I2 Receptor | Guanabenz | - | Rabbit Brain | |

| α2-Adrenergic Receptor | RX 801077 (2-BFI) | Weak displacement | Rabbit Brain | |

| Imidazoline I1 Receptor | RX 801077 (2-BFI) | Weak displacement | Rabbit Brain |

Pharmacodynamics

The primary pharmacodynamic effects of RX 801077 are neuroprotection and anti-inflammation. In a rat model of traumatic brain injury, administration of RX 801077 has been shown to:

-

Reduce neurological deficits.

-

Decrease brain edema.

-

Attenuate blood-brain barrier permeability.

-

Lessen cortical tissue loss.

-

Inhibit microglial activation and neutrophil infiltration.

-

Reduce the secretion of the pro-inflammatory cytokine IL-1β.

-

Decrease the expression of necroptosis-related proteins RIP1 and RIP3.

These effects are attributed to the inhibition of the NLRP3 inflammasome and subsequent necroptosis.

Key Experimental Protocols

Radioligand Binding Assay (General Protocol)

While a specific, detailed protocol for RX 801077 is not available, a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the I2 imidazoline receptor using [³H]-2-BFI as the radioligand is outlined below.

Objective: To determine the binding affinity (Ki) of a compound for the I2 imidazoline receptor.

Materials:

-

Tissue homogenate containing I2 imidazoline receptors (e.g., rabbit or rat brain membranes).

-

[³H]-2-BFI (Radioligand).

-

Unlabeled RX 801077 or another high-affinity I2 ligand for determining non-specific binding.

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-2-BFI (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Traumatic Brain Injury Model and Drug Administration

The following protocol is based on the study by Ni et al. (2019) investigating the effects of RX 801077 in a rat model of TBI.

Objective: To evaluate the neuroprotective and anti-inflammatory effects of RX 801077 following traumatic brain injury.

Animal Model: Adult male Sprague-Dawley rats.

TBI Induction (Controlled Cortical Impact - CCI):

-

Anesthetize the rat (e.g., with isoflurane).

-

Mount the animal in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region (e.g., right parietal cortex).

-

Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura mater. The impact parameters (velocity, depth, dwell time) should be consistent across animals.

-

Suture the scalp incision.

Drug Administration:

-

RX 801077 is dissolved in a vehicle (e.g., sterile saline).

-

Administer RX 801077 intraperitoneally (i.p.) at doses of 5, 10, or 20 mg/kg.

-

The first dose is administered shortly after TBI (e.g., 30 minutes post-injury).

-

Subsequent doses are given twice daily for a specified period (e.g., 3 days).

-

A vehicle control group receives i.p. injections of the vehicle on the same schedule.

Outcome Measures:

-

Neurological Deficit Scoring: Assess motor and sensory function at various time points post-injury.

-

Brain Edema Measurement: Quantify brain water content.

-

Histology: Perform staining (e.g., H&E, Nissl) to assess lesion volume and neuronal damage.

-

Immunohistochemistry/Immunofluorescence: Stain for markers of inflammation (e.g., Iba1 for microglia, MPO for neutrophils) and cell death pathways.

-

Biochemical Assays: Measure levels of inflammatory cytokines (e.g., IL-1β) and proteins involved in necroptosis (e.g., RIP1, RIP3) using techniques like ELISA or Western blotting.

Signaling Pathways

The precise signaling pathway of the I2 imidazoline receptor is not yet fully elucidated. However, a significant body of evidence points to its role in modulating neuroinflammatory processes. A key mechanism of action for RX 801077 in the context of neuroprotection is the inhibition of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines. Its overactivation is implicated in a variety of inflammatory diseases. RX 801077 has been shown to inhibit the activation of the NLRP3 inflammasome. The proposed mechanism involves the following steps:

-

Priming Signal (Signal 1): In the context of TBI, damage-associated molecular patterns (DAMPs) released from injured cells bind to pattern recognition receptors (e.g., TLR4) on microglia. This leads to the activation of the NF-κB signaling pathway, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation Signal (Signal 2): A variety of stimuli, such as ATP release, potassium efflux, and reactive oxygen species (ROS) production, trigger the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.

-

Caspase-1 Activation and Cytokine Release: The proximity of pro-caspase-1 molecules within the inflammasome leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are secreted and promote inflammation.

-

Pyroptosis: Active caspase-1 can also cleave gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.

-

Inhibition by RX 801077: RX 801077, by acting on I2 imidazoline receptors, is thought to interfere with the activation and/or assembly of the NLRP3 inflammasome, thereby reducing the production of active IL-1β and subsequent inflammation and cell death.

Synthesis and Structure-Activity Relationship (SAR)

Chemical Synthesis

Structure-Activity Relationship

Specific SAR studies on 2-benzofuranyl-2-imidazoline derivatives as I2 receptor agonists are limited. However, general SAR principles for I2 imidazoline receptor ligands suggest that:

-

The imidazoline ring is a critical pharmacophore for I2 receptor binding.

-

The nature and position of the substituent at the 2-position of the imidazoline ring significantly influence affinity and selectivity. Aromatic or heteroaromatic ring systems, such as the benzofuran moiety in RX 801077, are often found in potent I2 ligands.

-

Lipophilicity and electronic properties of the substituent play a role in receptor interaction and pharmacokinetic properties.

Conclusion

RX 801077 is a selective I2 imidazoline receptor agonist with promising neuroprotective and anti-inflammatory effects, primarily mediated through the inhibition of the NLRP3 inflammasome pathway. Its efficacy in preclinical models of traumatic brain injury suggests its potential as a therapeutic candidate for this and other neuroinflammatory conditions. Further research is warranted to fully elucidate its binding selectivity, downstream signaling pathways, and to optimize its chemical structure for enhanced therapeutic benefit. This technical guide provides a foundational understanding of the pharmacology of RX 801077 to aid in these future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: RX 801077 in a Rat Model of Traumatic Brain Injury